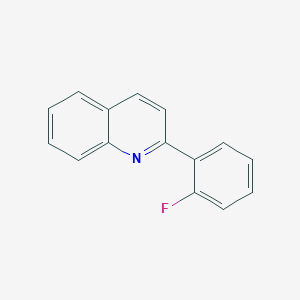

2-(2-Fluorophenyl)quinoline

概要

説明

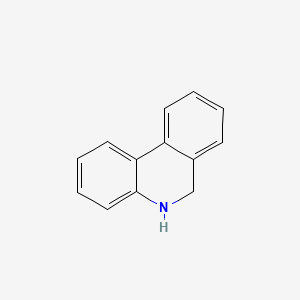

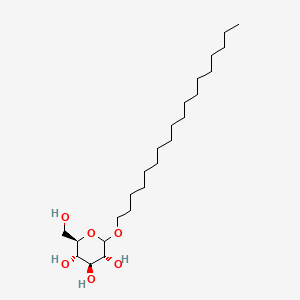

2-(2-Fluorophenyl)quinoline is a chemical compound with the molecular formula C15H10FN . It is a type of quinoline, a nitrogen-containing bicyclic compound . Quinoline derivatives are utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc .

Synthesis Analysis

The synthesis of quinoline derivatives has been a subject of numerous research studies. A variety of synthetic methods have been explored, including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . For example, Bhatt et al. developed a new class of 3-(1,3,4-thiadiazol-2-yl)quinoline derivatives .Molecular Structure Analysis

The molecular structure of this compound consists of a quinoline core with a fluorophenyl group attached at the 2-position . The average mass of the molecule is 223.245 Da .Chemical Reactions Analysis

Quinoline derivatives exhibit various chemical reactions. The reactivity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring . They are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .科学的研究の応用

Fluorescence-Based Technologies

Fluorescence-based technologies are crucial in various biomedical applications. A study by Park, Kwon, Lee, and Kim (2015) focused on the development of new fluorophores, indolizino[3,2-c]quinolines, derived from 2-(2-fluorophenyl)quinoline. These compounds demonstrated unique and desirable optical properties, making them suitable as prospective fluorescent probes in aqueous systems (Park, Kwon, Lee, & Kim, 2015).

Antioxidant and Radioprotective Potential

Quinoline derivatives, including those related to this compound, are studied for potential antioxidant and radioprotective effects. Aleksanyan and Hambardzumyan (2013) highlighted that aminoquinolines are promising in this regard, suggesting potential biomedical applications (Aleksanyan & Hambardzumyan, 2013).

Medical Imaging

In the field of medical imaging, Matarrese et al. (2001) explored quinoline-2-carboxamide derivatives, closely related to this compound, as radioligands for imaging peripheral benzodiazepine receptors with PET scans (Matarrese et al., 2001).

Amylolytic Agents

Makki, Bakhotmah, and Abdel-Rahman (2012) synthesized novel fluorine-bearing quinoline-4-carboxylic acids, including compounds related to this compound, displaying high to moderate activity against certain fungi as amylolytic agents (Makki, Bakhotmah, & Abdel-Rahman, 2012).

Asymmetric Hydrogenation in Pharmaceutical Synthesis

Wang et al. (2011) studied the asymmetric hydrogenation of quinolines, including derivatives of this compound, crucial for the synthesis of biologically active tetrahydroquinolines in pharmaceuticals (Wang et al., 2011).

Anti-Inflammatory and Anticancer Activities

Hafez, Al-Hussain, and El-Gazzar (2016) synthesized pyrimido[4,5-b]quinoline derivatives, related to this compound, showing significant anti-inflammatory and anticancer activities (Hafez, Al-Hussain, & El-Gazzar, 2016).

GPCR Ligands and Anticancer Drugs

Thangarasu, Selvi, and Manikandan (2018) identified novel 2-cyclopropyl-3-ethynyl-4-(4-fluorophenyl) quinolines as GPCR ligands, showing potential as anticancer drugs with thrombolytic effects (Thangarasu, Selvi, & Manikandan, 2018).

Anti-Inflammatory and Molecular Docking Studies

Sureshkumar et al. (2017) synthesized and studied a quinoline derivative, highlighting its anti-inflammatory properties and molecular docking potential (Sureshkumar et al., 2017).

Fluorescent Sensing for Picric Acid

Jiang et al. (2019) developed a novel fluorochrome based on quinoline-benzimidazole conjugate, effective in fluorescent sensing for picric acid, demonstrating the compound's versatility in environmental applications (Jiang et al., 2019).

Antioxidant, Anti-Inflammatory, Antimicrobial Activities

Douadi et al. (2020) synthesized azoimine quinoline derivatives, demonstrating notable antioxidant, anti-inflammatory, and antimicrobial activities, indicating their potential in medical applications (Douadi et al., 2020).

Anticancer Agents

Bhatt, Agrawal, and Patel (2015) researched amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives, emphasizing their role as potent anticancer agents (Bhatt, Agrawal, & Patel, 2015).

Fluorescent Sensors for Mercury

Bhalla et al. (2009) developed new terphenyl-based receptors with quinoline as a fluorophore, effectively used as "turn on" fluorescent sensors for mercury, a significant advancement in environmental monitoring (Bhalla, Tejpal, Kumar, & Sethi, 2009).

HMG-CoA Reductase Inhibitors

Suzuki et al. (2001) synthesized quinoline-based 3,5-dihydroxyheptenoic acid derivatives, evaluating their ability to inhibit HMG-CoA reductase, significant in cholesterol management and cardiovascular disease treatment (Suzuki et al., 2001).

Dual-Modal pH Probe and Bioimaging

Zhu et al. (2018) developed a compound for fluorometric and colorimetric dual-modal pH detection, applicable in bioimaging and environmental monitoring (Zhu, Li, Mu, Zeng, Redshaw, & Wei, 2018).

Cancer Drug Discovery

Solomon and Lee (2011) reviewed the role of quinoline in cancer drug discovery, emphasizing its efficacy in various anticancer activities and mechanisms (Solomon & Lee, 2011).

Fluorescent Zinc Chemosensors

Li, Yin, and Huo (2016) highlighted the development of fluorescent sensors for zinc detection, incorporating quinoline-based fluorophores, crucial in biological and environmental applications (Li, Yin, & Huo, 2016).

作用機序

Safety and Hazards

将来の方向性

Quinoline derivatives, including 2-(2-Fluorophenyl)quinoline, have shown promise in various fields, particularly in medicinal chemistry. There is a growing interest in synthesizing various scaffolds of quinoline for screening different pharmacological activities . Future research may focus on developing new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .

特性

IUPAC Name |

2-(2-fluorophenyl)quinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10FN/c16-13-7-3-2-6-12(13)15-10-9-11-5-1-4-8-14(11)17-15/h1-10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXMOPHCBXQTALI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40469596 | |

| Record name | 2-(2-fluorophenyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40469596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2836-41-1 | |

| Record name | 2-(2-Fluorophenyl)quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2836-41-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-fluorophenyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40469596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Chloro-3-methylbenzo[d]thiazol-2(3H)-one](/img/structure/B3050685.png)